(Z)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid
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Overview
Description
(Z)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid is a complex organic compound with a unique structure that combines a thiazole ring, a carboxylic acid group, and a hydroxyimino functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and a haloketone under acidic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a carboxylation reaction, often using carbon dioxide as the carbon source.
Addition of the Hydroxyimino Group: The hydroxyimino group can be added through an oximation reaction, where a suitable aldehyde or ketone is reacted with hydroxylamine under basic conditions.
Attachment of the Isobutoxy Group: The isobutoxy group can be introduced through an etherification reaction, typically using an alkyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine.
Substitution: The isobutoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles for substitution reactions include alkoxides (RO-) and thiolates (RS-).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various alkoxy-substituted derivatives.
Scientific Research Applications
(Z)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group may interact with enzymes or receptors, modulating their activity. The thiazole ring and carboxylic acid group may also contribute to the compound’s overall biological activity by facilitating binding to target proteins or influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(3-((hydroxyimino)methyl)-4-methoxyphenyl)-4-methylthiazole-5-carboxylic acid: Similar structure but with a methoxy group instead of an isobutoxy group.
(Z)-2-(3-((hydroxyimino)methyl)-4-ethoxyphenyl)-4-methylthiazole-5-carboxylic acid: Similar structure but with an ethoxy group instead of an isobutoxy group.
Uniqueness
(Z)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid is unique due to the presence of the isobutoxy group, which may influence its chemical reactivity and biological activity compared to similar compounds with different alkoxy groups.
Properties
Molecular Formula |
C16H18N2O4S |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[3-(hydroxyiminomethyl)-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C16H18N2O4S/c1-9(2)8-22-13-5-4-11(6-12(13)7-17-21)15-18-10(3)14(23-15)16(19)20/h4-7,9,21H,8H2,1-3H3,(H,19,20) |
InChI Key |
MDMGIABSBHFMNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C=NO)C(=O)O |
Origin of Product |
United States |
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